2-(Bromomethyl)-6-ethylbenzo[d]oxazole
Description
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
2-(bromomethyl)-6-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H10BrNO/c1-2-7-3-4-8-9(5-7)13-10(6-11)12-8/h3-5H,2,6H2,1H3 |
InChI Key |
ACOIMOQDUWWUEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(O2)CBr |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-(Hydroxymethyl)-6-ethylbenzo[d]oxazole
A common and effective method involves the bromination of the corresponding hydroxymethyl derivative. This approach typically uses brominating agents such as phosphorus tribromide (PBr3), hydrogen bromide (HBr), or tribromo oxygen phosphorus under controlled conditions.
- Starting from 2-(hydroxymethyl)-6-ethylbenzo[d]oxazole, the compound is dissolved in an appropriate solvent such as toluene or dichloromethane.
- A brominating reagent (e.g., PBr3 or tribromo oxygen phosphorus) is added slowly at low temperature (0°C to reflux conditions depending on reagent).
- The reaction mixture is stirred for several hours (often 12 hours or more) to ensure complete conversion.
- The product is isolated by aqueous workup, extraction, drying, and purification via column chromatography or recrystallization.
This method yields 2-(bromomethyl)-6-ethylbenzo[d]oxazole with moderate to high yields (typically 60-90%) and good purity.
Multi-step Synthesis via Ring Closure and Bromination
An alternative approach involves:
- Hydrolysis and esterification of a suitable ketone precursor (e.g., 2-(4-ethoxyphenyl)ethyl ketone derivatives),
- Ring closure to form the benzo[d]oxazole core,
- Bromination of the methyl group adjacent to the oxazole nitrogen.
This method is exemplified in the preparation of related 2-bromo-4-substituted benzo[d]oxazoles and can be adapted for the 6-ethyl derivative.
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Hydrolysis | Sodium hydroxide (NaOH) | Ethanol + water | Reflux, 20 h | ~70-80 |
| Esterification | DMA (Dimethylacetamide) | Tetrahydrofuran | 0°C | ~75-85 |
| Ring closure | Acetic acid | Acetic acid | Reflux | ~80-90 |
| Bromination | Tribromo oxygen phosphorus or PBr3 | Toluene | Reflux, 12 h | ~70-90 |
This sequence allows for good control over substitution patterns and is scalable for industrial applications.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |
|---|---|---|---|---|
| Direct bromination of hydroxymethyl precursor | Straightforward, fewer steps | Requires careful handling of brominating agents | 60-90 | Moderate to high |
| Multi-step hydrolysis, esterification, ring closure, bromination | High control over substitution, adaptable | Longer synthesis time, multiple purification steps | 70-90 | High |
| Metal-free cyclization (emerging) | Environmentally friendly, mild conditions | Limited substrate scope currently | Moderate | Under development |
Research Findings and Notes
- The bromination step is critical and often determines the overall yield and purity. Use of tribromo oxygen phosphorus or phosphorus tribromide under reflux in toluene is well-documented to provide high yields.
- Reaction temperatures vary from 0°C (for sensitive steps) to reflux conditions depending on the reagent and step.
- Purification typically involves aqueous workup, organic extraction, drying, and chromatographic separation or recrystallization.
- Safety precautions are essential during bromination due to the corrosive and toxic nature of brominating agents.
- Alternative methods such as microwave-assisted bromination have been reported to reduce reaction times and improve efficiency, though detailed data for this specific compound are limited.
- Analytical data such as melting points, NMR, and mass spectrometry confirm the structure and purity of the final product.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Starting material | 2-(Hydroxymethyl)-6-ethylbenzo[d]oxazole or ketone precursor |
| Brominating agents | Phosphorus tribromide, tribromo oxygen phosphorus, HBr |
| Solvents | Toluene, ethanol, dichloromethane, THF |
| Reaction temperature | 0°C to reflux (80-110°C) |
| Reaction time | 4 to 20 hours |
| Yield | 60-90% |
| Purification | Column chromatography, recrystallization |
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate and chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include oxides and other oxygenated derivatives.
Reduction: Products include methyl derivatives and other reduced forms.
Scientific Research Applications
2-(Bromomethyl)-6-ethylbenzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound is used in the development of new materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-ethylbenzo[d]oxazole involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various molecular pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-(Bromomethyl)-6-ethylbenzo[d]oxazole and related benzoxazole derivatives:
Research Findings and Key Insights
- Synthetic Challenges: Analogous compounds like 2-(pyridin-4-yl)benzo[d]oxazole (52% yield) and 2-(quinolin-6-yl)benzo[d]oxazole (76% yield) highlight the impact of substituent size on reaction efficiency, suggesting that the ethyl group in this compound may require optimized conditions for high yields .
- Material Science Potential: The bromine atom’s electron-withdrawing effect could enhance thermal stability in polymer applications, contrasting with amino-substituted derivatives used in fluorescent materials .
Q & A
Q. What are the standard synthetic routes for preparing 2-(Bromomethyl)-6-ethylbenzo[d]oxazole, and how can its purity be verified?
Methodological Answer: A common approach involves reacting 2-aminophenol derivatives with bromoacetic acid in polyphosphoric acid under reflux (130°C, 4 hours). Post-reaction, the mixture is cooled, extracted with dichloromethane (DCM), and dried over anhydrous MgSO₄. The crude product is purified via vacuum distillation. Purity is confirmed using and NMR to verify structural integrity and mass spectrometry (MS) to detect molecular ion peaks (e.g., [M] at m/z 211.0 and 213.0 for bromine isotopes) .
Q. How can the bromomethyl group in this compound be exploited for further functionalization?
Methodological Answer: The bromomethyl moiety serves as a reactive site for nucleophilic substitution (e.g., with amines, thiols, or azides) or cross-coupling reactions (e.g., Suzuki-Miyaura coupling). For example, substitution with sodium azide yields azide intermediates for click chemistry applications. Reaction progress is monitored via TLC or HPLC, with product confirmation by NMR (disappearance of the –CHBr signal at δ ~4.3 ppm) .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure and stability?
Methodological Answer:
- NMR Spectroscopy : NMR identifies aromatic protons (δ 6.5–8.0 ppm) and the bromomethyl group (δ ~4.3 ppm). NMR confirms oxazole ring carbons (δ ~150–160 ppm) and alkyl chain integration .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHBrNO).
- IR Spectroscopy : Detects C-Br stretching vibrations (~550–650 cm) and oxazole ring vibrations .
Advanced Research Questions
Q. How does benzannulation at the oxazole moiety influence photophysical properties like ESIPT (Excited-State Intramolecular Proton Transfer)?
Methodological Answer: Benzannulation (e.g., extending conjugation via naphthoxazole derivatives) minimally shifts ESIPT emission wavelengths but increases energy barriers for proton transfer in the S state due to altered charge-transfer character. Computational studies (TDDFT/B3LYP/6-31+G(d)) reveal that hybrid functionals (B3LYP, PBE0) best reproduce experimental emission energies. IR vibrational analysis further quantifies H-bond strength changes in the excited state .
Q. What computational strategies predict the reactivity of the bromomethyl group in solid-state or solvent environments?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., M06-2X/def2-TZVP) model the bromomethyl group’s leaving-group propensity. Solvent effects are incorporated via implicit models (IEFPCM). For solid-state reactivity, cocrystal engineering (e.g., with 1,2,4,5-tetracyanobenzene) enables visualization of molecular motions via fluorescence microscopy, revealing steric and electronic constraints .
Q. How can regioselective bromination be achieved to synthesize derivatives with tailored substituents?
Methodological Answer: Regioselectivity is controlled using directing groups (e.g., ethyl substituents) or catalysts (e.g., ZnCl in cycloisomerization reactions). For example, ZnCl-mediated bromination of terpenoid precursors yields 5-(bromomethyl)oxazole derivatives, which are further functionalized via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) with alkynes. Reaction optimization involves varying temperature (60–100°C) and solvent polarity (DMF vs. THF) .
Q. What strategies mitigate competing side reactions during functionalization of the bromomethyl group?
Methodological Answer:
- Temperature Control : Lower temperatures (0–25°C) reduce elimination byproducts (e.g., formation of alkenes).
- Protecting Groups : Temporarily protect the oxazole nitrogen with acetyl groups to prevent undesired alkylation.
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency, while ligand additives (e.g., XPhos) enhance selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
